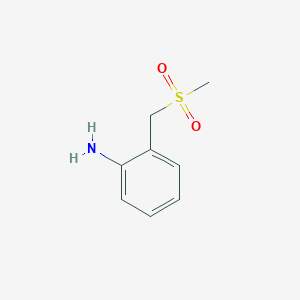

2-(Methanesulfonylmethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methanesulfonylmethyl)aniline is a chemical compound that can be synthesized and modified for various applications, including the development of pharmaceuticals, materials with specific fluorescence properties, and electrorheological fluids. The compound is characterized by the presence of a methanesulfonylmethyl group attached to an aniline moiety, which can undergo further chemical transformations.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the insertion of sulfur dioxide into anilines to introduce sulfonyl groups. For instance, the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones from anilines, N-arylacrylamides, and DABCO·(SO2)2 has been developed, which proceeds efficiently under mild conditions . Another approach is the C-H bond sulfonylation of anilines with sulfur dioxide insertion under metal-free conditions, generating 2-sulfonylanilines in moderate to good yields through a radical process involving in situ generated arylsulfonyl radicals .

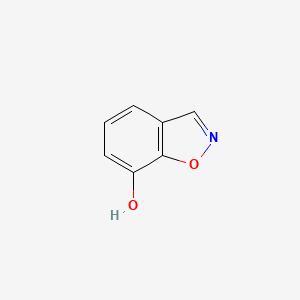

Molecular Structure Analysis

The molecular structure of this compound derivatives can be tailored to exhibit specific properties. For example, 2,6-bis(arylsulfonyl)anilines have been synthesized with well-defined intramolecular hydrogen bonds, leading to high fluorescence emissions in the solid state. The molecular structure, including the sulfonyl bridges and the central aniline unit, facilitates charge transfer and a push-pull effect with an extended π-conjugated system .

Chemical Reactions Analysis

This compound and its derivatives can participate in various chemical reactions. For instance, 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates, which are structurally related, can react with potassium fluoride to generate o-quinodimethanes, which are trapped with electron-deficient olefins to afford cycloadducts . Additionally, the presence of a methanesulfonylmethyl group can influence the reactivity of anilines, as seen in the synthesis of anti-inflammatory agents where electron-attracting substituents at specific positions significantly affect the pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Aniline oligomers prepared in methanesulfonic acid show varying electrorheological behavior depending on the concentration of methanesulfonic acid used during synthesis, which affects their conductivity and dielectric properties . The formation and hydrolysis rates of methanesulfonic acid derivatives of anilines are also affected by the presence of ortho-substituents, which can alter the reactivity of the NH2 group through intramolecular hydrogen bonding . Furthermore, (methylsulfonyl)methanesulfonate esters, which are structurally related to this compound, have shown significant antineoplastic activity in vivo, highlighting the potential of sulfonylmethyl anilines in medicinal chemistry .

Applications De Recherche Scientifique

Synthesis of Functionalized Compounds

Aniline derivatives, including structures similar to 2-(Methanesulfonylmethyl)aniline, play a critical role in synthesizing value-added chemicals and functionalized azole compounds. These compounds are utilized in creating biologically active azole derivatives employing carbon dioxide as a C1 feedstock, highlighting an environmentally friendly resource for organic synthesis (Vessally et al., 2017).

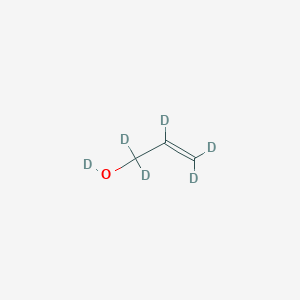

Environmental Remediation and Methane Utilization

Aniline derivatives have applications in environmental science, such as in the anaerobic oxidation of methane (AOM), which is crucial for mitigating methane, a potent greenhouse gas, in marine environments. Research on microbial communities mediating AOM provides insights into the biochemical processes that can be applied for environmental remediation purposes (Niemann & Elvert, 2008).

Energy Storage and Conversion

Methanotrophic bacteria, capable of using methane as their sole carbon source, are studied for their potential biotechnological applications, including energy storage and conversion. These bacteria can convert methane into valuable products such as single-cell protein, biopolymers, and lipids, demonstrating the versatility of methane-utilizing organisms in renewable energy technologies (Strong, Xie, & Clarke, 2015).

Photocatalysis and Oxidation Processes

The oxidation of sulfur compounds, which are often by-products of industrial processes, through photocatalysis or photosensitization, represents another application area. Studies explore the efficiency of various materials in oxidizing reduced sulfur compounds, highlighting the potential for reducing malodorous effects and environmental pollution (Cantau et al., 2007).

Safety and Hazards

2-(Methanesulfonylmethyl)aniline is classified as a hazardous substance. It has several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Propriétés

IUPAC Name |

2-(methylsulfonylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOZRCYKUKGDHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25195-69-1 |

Source

|

| Record name | 2-(methanesulfonylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)